![molecular formula C14H8Cl2N2O3 B1622670 Benzoyl chloride, 4,4'-azoxybis- CAS No. 47163-83-7](/img/structure/B1622670.png)
Benzoyl chloride, 4,4'-azoxybis-
Overview
Description
Benzoyl chloride, 4,4’-azoxybis- is a chemical compound with the molecular formula C14H8Cl2N2O3 . It contains a total of 30 bonds, including 22 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 acyl halogenides (aromatic) .
Molecular Structure Analysis
The molecular structure of Benzoyl chloride, 4,4’-azoxybis- is characterized by a total of 30 bonds, which include 22 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 acyl halogenides (aromatic) . The 3-dimensional molecular structures and molecular orbitals can be generated based on data derived from quantum chemical computations under Density Functional Theory .Safety and Hazards
The safety data sheet for benzoyl chloride indicates that it is a combustible liquid that may be corrosive to metals. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, is toxic if inhaled, may cause respiratory irritation, may cause drowsiness or dizziness, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
(4-carbonochloridoylphenyl)-(4-carbonochloridoylphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O3/c15-13(19)9-1-5-11(6-2-9)17-18(21)12-7-3-10(4-8-12)14(16)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIMVDBFLKARHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N=[N+](C2=CC=C(C=C2)C(=O)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885900 | |
Record name | Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
47163-83-7 | |
Record name | Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047163837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4,4'-(1-oxido-1,2-diazenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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